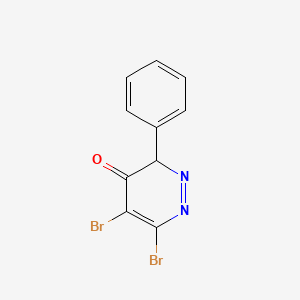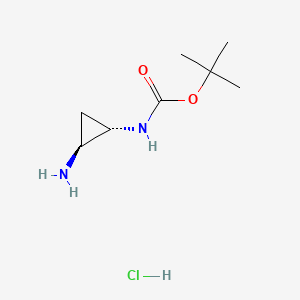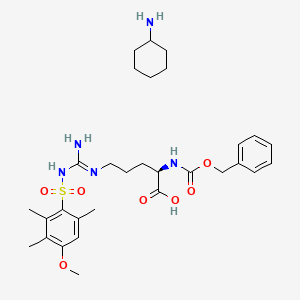
Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate is a chemical compound with the CAS Number: 658076-43-8. It has a molecular weight of 248.31 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is a solid substance .
Synthesis Analysis
The synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate involves the refluxing of Ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) for 24 hours . The progress of the reaction is monitored by TLC (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate are not mentioned in the search results, it’s worth noting that 2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antimicrobial Activity
2-Aminothiazoles, including Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, have been utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial agents . For instance, some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .
Antifungal Activity
These compounds have also shown significant antifungal potential. For example, compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm, which is more than the reference drug nystatin .
Anti-HIV Activity
2-Aminothiazoles have been used in the synthesis of compounds with anti-HIV properties .
Antioxidant Activity
These compounds have been associated with antioxidant properties, contributing to their therapeutic roles .
Antitumor Activity
2-Aminothiazoles have been used in the synthesis of compounds with antitumor properties . For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile indicated the maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .
Anthelmintic Activity
These compounds have been used in the synthesis of anthelmintic agents .
Anti-inflammatory & Analgesic Agents
2-Aminothiazoles have been used in the synthesis of anti-inflammatory and analgesic agents .
Antihypertensive Activity
Thiazoles, including Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, have been associated with antihypertensive activity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for the research and development of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate are not mentioned in the search results, it’s worth noting that 2-Aminothiazoles are a significant class of organic medicinal compounds with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . This suggests potential future directions in exploring these therapeutic roles further.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .
Mode of Action
Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate interacts with its target, the UDP-N-acetylmuramate/l-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/l-alanine ligase, Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate disrupts the normal function of this pathway, leading to the death of bacterial cells .
Result of Action
The molecular and cellular effects of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate’s action result in significant antibacterial and antifungal potential . The compound shows inhibitory potential against various gram-positive and gram-negative bacteria, as well as certain fungi .
Action Environment
The action, efficacy, and stability of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound .
properties
IUPAC Name |
ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLQWIYLAHVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680028 |
Source


|
| Record name | Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
658076-43-8 |
Source


|
| Record name | Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)



![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)







